1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone
Overview
Description
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone is an organic compound that features a chlorophenyl group and a pyrrole ring connected via an ethanone bridge
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
Compounds with similar structures have been suggested to be possible activators of the insect ryr .
Biochemical Pathways
Activation of the ryr can lead to an increase in intracellular calcium levels, which can affect various cellular processes .
Result of Action
Activation of the ryr can lead to changes in cellular processes due to increased intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base, followed by oxidation to form the ethanone bridge. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone bridge can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: 1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
Reduction: 1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanol
Substitution: 1-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)ethanone
Scientific Research Applications
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone can be compared with similar compounds such as:
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness:
- Structural Differences: The presence of different heterocyclic rings (pyrrole, imidazole, pyrazole) imparts distinct chemical and biological properties.
- Reactivity: Variations in reactivity due to the electronic effects of the heterocyclic rings.
- Applications: Each compound may have unique applications based on its specific properties and interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-pyrrol-1-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLSZXRKBIJTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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